Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate

Medicinal Chemistry Chiral Synthesis Drug Discovery

Sourcing the correct (2R,4R) stereoisomer is critical-substituting other isomers risks failed syntheses and invalid results. This compound provides the exact 3D configuration required for PNA backbone preorganization and target binding. • Defined (2R,4R) chirality ensures reproducible structure-activity relationships in lead optimization. • High chemical purity (≥95%) with consistent batch quality for reliable experimental outcomes. • Global stock with ambient shipping; rapid delivery to accelerate your research timelines.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 1018667-18-9
Cat. No. B1599505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate
CAS1018667-18-9
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m1/s1
InChIKeyIOLQYMRFIIVPMQ-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate (CAS 1018667-18-9): Baseline Characteristics and Class Context


Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate (CAS 1018667-18-9), with molecular formula C11H20N2O4 and molecular weight 244.29 g/mol, is a chiral pyrrolidine derivative [1]. It is characterized by a Boc (tert-butoxycarbonyl) protecting group on the amino group and a methyl ester on the carboxylate group . The compound is typically available as an off-white powder with a purity of 95% or higher . Its predicted LogP is 1.13430, indicating moderate lipophilicity .

Risks of Substituting Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate (CAS 1018667-18-9) with In-Class Analogs: Stereochemical and Physical Property Considerations


In-class compounds such as (2S,4S) enantiomers or (2R,4S) diastereomers cannot be simply interchanged for Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate due to the critical impact of stereochemistry on biological activity and synthetic outcomes . The specific (2R,4R) configuration dictates the three-dimensional orientation of functional groups, which is essential for target binding and downstream reactivity [1]. Substitution with an incorrect stereoisomer can lead to failed syntheses, altered pharmacological profiles, or invalid research results. Furthermore, differences in physical properties like LogP and storage requirements [2] can affect experimental reproducibility and product stability.

Quantitative Differentiation Guide for Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate (CAS 1018667-18-9) vs. Closest Analogs


Stereochemical Identity: Enantiomeric Differentiation

The (2R,4R) stereoisomer is a distinct chemical entity from its (2S,4S) enantiomer, Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate . The two enantiomers are non-superimposable mirror images and can exhibit different biological activities .

Medicinal Chemistry Chiral Synthesis Drug Discovery

Diastereomeric Differentiation: (2R,4R) vs. (2R,4S)

The (2R,4R) compound is a diastereomer of Methyl (2R,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate (CAS 254881-77-1) . Diastereomers possess different physical properties and can exhibit divergent chemical reactivity and biological profiles [1].

Stereoselective Synthesis Peptidomimetics Chiral Scaffolds

Purity Grade Differentiation: High-Purity Specifications

Commercial sources offer this compound with a purity of ≥97% , while others specify 95%+ . This compares favorably to some analogs which may be offered at lower purities or as technical-grade materials.

Quality Control Analytical Chemistry Synthetic Chemistry

Physical Property Differentiation: LogP and Lipophilicity

The predicted LogP for Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate is 1.13430 . This value is a key determinant of lipophilicity and can influence compound behavior in biological assays and synthetic transformations. While direct comparative data for all analogs is limited, this value provides a baseline for selection in medicinal chemistry campaigns.

Medicinal Chemistry ADME Physicochemical Properties

Storage Condition Differentiation: Stability Requirements

The compound requires storage at 2-8°C and protection from light [1], whereas some related compounds may be stable at room temperature. This stricter storage requirement indicates a need for careful handling to maintain integrity, which may impact procurement and inventory management decisions.

Chemical Stability Laboratory Management Supply Chain

Application Context: Chiral Scaffold for Peptide Nucleic Acids

This compound serves as a key intermediate for the synthesis of conformationally constrained building blocks based on the 4-aminoproline backbone, which are used in the construction of novel peptide nucleic acid (PNA) analogues [1]. The (2R,4R) stereochemistry imparts specific conformational constraints that are not achievable with the (2S,4S) enantiomer or other diastereomers.

Peptide Nucleic Acids Oligonucleotide Synthesis Chemical Biology

Optimal Application Scenarios for Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate (CAS 1018667-18-9)


Synthesis of Conformationally Constrained Peptide Nucleic Acid (PNA) Monomers

Used as a starting material for the synthesis of chiral pyrrolidine-based building blocks for PNA analogues [1]. The (2R,4R) configuration provides a specific conformational constraint that is crucial for PNA backbone preorganization and target binding affinity.

Chiral Scaffold for Medicinal Chemistry and Drug Discovery

Employed as a versatile intermediate for the construction of chiral pyrrolidine-containing pharmacophores . The defined stereochemistry is essential for exploring structure-activity relationships in lead optimization programs.

Asymmetric Synthesis and Catalysis Research

Utilized as a chiral building block or ligand precursor in the development of new asymmetric catalysts or synthetic methodologies . The high enantiomeric purity is critical for achieving high stereoselectivity in downstream reactions.

Quality Control and Analytical Standard

Due to its high purity and defined stereochemistry, this compound can serve as a reference standard for chiral HPLC method development or for calibrating analytical instruments used in the quality control of chiral pyrrolidine derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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